molecular formula C24H30N2O3S B258323 N-cyclohexyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methylbenzenesulfonamide

N-cyclohexyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methylbenzenesulfonamide

Cat. No. B258323
M. Wt: 426.6 g/mol
InChI Key: PGLLCBVGQFFBSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methylbenzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as JNJ-31020028 and has been found to have promising effects in various areas of research.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methylbenzenesulfonamide involves the modulation of the activity of certain receptors in the brain. Specifically, it has been found to act as a selective antagonist of the nociceptin/orphanin FQ peptide receptor, which is involved in the regulation of pain, anxiety, and addiction.
Biochemical and Physiological Effects:
Studies have shown that N-cyclohexyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methylbenzenesulfonamide can produce significant biochemical and physiological effects. It has been found to reduce neuropathic pain and anxiety in animal models, as well as to have antidepressant effects. Additionally, it has been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methylbenzenesulfonamide in lab experiments is its selectivity for the nociceptin/orphanin FQ peptide receptor. This allows researchers to study the specific effects of modulating this receptor without affecting other receptors in the brain. However, one limitation is that the compound has poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on N-cyclohexyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methylbenzenesulfonamide. One area of interest is its potential use in the treatment of cancer. Studies have shown that the compound has antiproliferative effects on certain cancer cell lines, and further research could explore its potential as a cancer therapy. Additionally, further research could explore the compound's effects on other neurotransmitter systems in the brain, as well as its potential use in the treatment of other neurological disorders. Finally, there is potential for the development of more soluble analogs of the compound, which could improve its usability in lab experiments.

Synthesis Methods

The synthesis of N-cyclohexyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with N-cyclohexyl-N-(2-hydroxyethyl)amine in the presence of triethylamine. The resulting intermediate is then reacted with 3,4-dihydroisoquinoline-2(1H)-one in the presence of N,N'-carbonyldiimidazole to yield the final product.

Scientific Research Applications

N-cyclohexyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methylbenzenesulfonamide has been studied for its potential applications in various areas of scientific research. It has been found to have promising effects in the treatment of neuropathic pain, anxiety, depression, and addiction. Additionally, it has been studied for its potential use in cancer research.

properties

Product Name

N-cyclohexyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methylbenzenesulfonamide

Molecular Formula

C24H30N2O3S

Molecular Weight

426.6 g/mol

IUPAC Name

N-cyclohexyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C24H30N2O3S/c1-19-11-13-23(14-12-19)30(28,29)26(22-9-3-2-4-10-22)18-24(27)25-16-15-20-7-5-6-8-21(20)17-25/h5-8,11-14,22H,2-4,9-10,15-18H2,1H3

InChI Key

PGLLCBVGQFFBSW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCC3=CC=CC=C3C2)C4CCCCC4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCC3=CC=CC=C3C2)C4CCCCC4

Origin of Product

United States

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